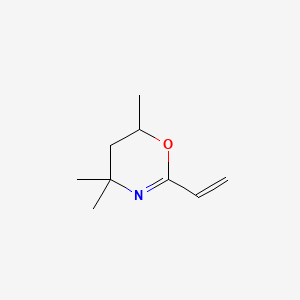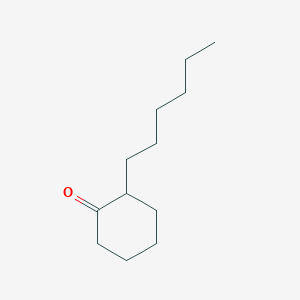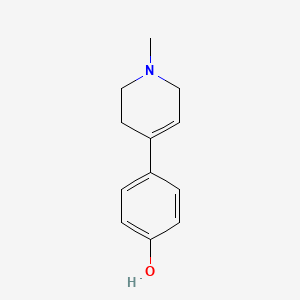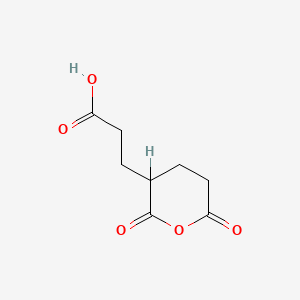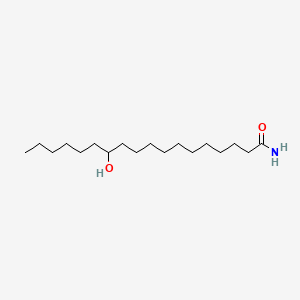
Methyl p-aminophenylcarbamate
Overview
Description
Methyl p-aminophenylcarbamate, also known as this compound, is a compound that belongs to the class of organic compounds known as carbamates . It is formally derived from carbamic acid . The systematic names for this compound include METHYL N-(4-AMINOPHENYL)CARBAMATE and METHYL 4-AMINOPHENYLCARBAMATE .
Synthesis Analysis
The synthesis of carbamate derivatives, such as this compound, involves various methods. One approach is the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si (OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent, enabling the direct conversion of low-concentration CO2 into carbamates .Scientific Research Applications
Immunotoxicity Studies
- Exposure Route-Dependent Immunomodulation : Methyl p-aminophenylcarbamate (aminocarb) has been studied for its immunomodulatory effects in mice. Research shows that the route of exposure (oral, dermal, intraperitoneal, inhalation) significantly influences its impact on the immune system. For instance, oral and dermal exposure to aminocarb stimulated the humoral immune response, while intraperitoneal injection showed a decrease in this response. The compound displayed a weak immunosuppressive potential, possibly due to indirect interaction with the immune system, suggesting its potential for studying autoimmunity-inducing toxicity (Bernier et al., 1995).
Metabolic Pathways
- Hydrolysis, Oxidation, and Conjugation : Studies have shown that methylcarbamate insecticides, including compounds like this compound, undergo various biological modifications. These include hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, leading to the formation of similar or identical products. This research is significant for understanding the environmental and biological fate of these compounds (Knaak, 1971).
Antitumor Potential
- Chiral Isomers as Antimitotic Agents : The chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, have been explored for their antitumor activity. Research suggests that both the S- and R-isomers are active in several biological systems, with the S-isomer being more potent. This indicates the potential use of this compound derivatives in cancer research (Temple & Rener, 1992).
Pesticide Metabolism
- Biological Monitoring of Pesticides : Studies involving metabolites of similar carbamate pesticides have been conducted to understand their metabolism in living organisms. For example, phenmedipham, a related compound, is metabolized to form several metabolites, which are then excreted. Understanding these metabolic pathways is crucial for assessing the environmental impact and safety of this compound-related pesticides (Schettgen et al., 2001).
Pharmacokinetics and Toxicology
- Potentiation of Toxicities by Other Compounds : Research has shown that the toxicity of N-methylcarbamate insecticides, such as BPMC (structurally related to this compound), is significantly potentiated by low-dose treatments ofP = S type organophosphorus insecticides. This study highlights the importance of understanding interactions between different pesticides and their combined effects on toxicity. It suggests the need for caution when this compound is used in environments where other pesticides are present, as it might influence its toxicity profile (Takahashi et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates, including Methyl N-(4-aminophenyl)carbamate, are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors . They can permeate cell membranes due to their chemical stability
Biochemical Pathways
Carbamates are generally involved in a variety of biochemical processes due to their wide-ranging interactions with enzymes and receptors .
Pharmacokinetics
Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .
Result of Action
Carbamates are known to have a variety of effects due to their interactions with various enzymes and receptors .
Action Environment
It’s known that the efficiency of carbamates can be influenced by factors such as temperature and the presence of other compounds .
properties
IUPAC Name |
methyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGMXHPQNDESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064373 | |
| Record name | Methyl p-aminophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6465-03-8 | |
| Record name | Methyl N-(4-aminophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6465-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-aminophenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006465038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(4-aminophenyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl p-aminophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-AMINOPHENYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNZ6AYZ6AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




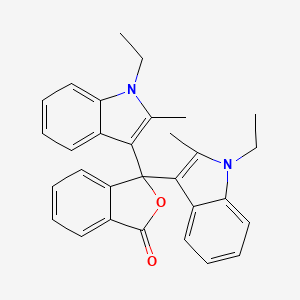
![Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1606180.png)

